5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one
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Overview
Description
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is a heterocyclic compound that features an indole moiety fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one typically involves the condensation of indole derivatives with thiadiazine precursors. One common method involves the reaction of isatins with carbon disulfide and dialkyl acetylenedicarboxylates in the presence of a base such as tributylphosphine . This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the desired thiadiazinanone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the thiadiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiadiazine rings.
Scientific Research Applications
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide
- **(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives
- **5-(3H-indol-3-ylidene)-N-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3H-Indol-3-ylidene)-1,3,4-thiadiazinan-2-one is unique due to its combination of an indole moiety with a thiadiazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be seen in other similar compounds.
Properties
CAS No. |
88038-34-0 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-14-13-10(6-16-11)8-5-12-9-4-2-1-3-7(8)9/h1-5,12H,6H2,(H,14,15) |
InChI Key |
GIKNTSJNCXHMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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